![molecular formula C4H12Sn2 B14310332 Tetramethyldistannene CAS No. 117488-69-4](/img/structure/B14310332.png)
Tetramethyldistannene
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Overview
Description
Tetramethyldistannene is an organotin compound characterized by a tin-tin double bond (Sn=Sn) with four methyl groups attached to the tin atoms. This compound is of significant interest due to its unique structural and chemical properties, which make it a valuable subject in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyldistannene can be synthesized through the photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution. The process involves the formation of dimethylstannylene (SnMe2) as an intermediate, which subsequently dimerizes to form this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetramethyldistannene undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogens like chlorine or bromine are typical reagents.
Major Products Formed:
Oxidation: Tin oxides and other tin-containing compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Halogenated tin compounds.
Scientific Research Applications
Tetramethyldistannene (Me2Sn[double bond, length as m-dash]SnMe2, 4a) is a chemical compound that has applications in various scientific research fields . This article aims to provide a detailed overview of these applications, drawing from verified sources.
Scientific Research Applications
- Lewis Acid-Base Complexation: this compound engages in reactions with amine donors, leading to the formation of amine-stabilized stannylidenestannylene structures .
- Precursor in Chemical Reactions: this compound can be used as a precursor for reactive stannylenes (R2Sn:) allowing exploration of the reactions available to molecules containing divalent tin atoms .
- Study of Multiply Bonded Species: this compound is useful in understanding the factors that control the reactions of multiply bonded species .
- Dimerization Studies: this compound (Me2SnSnMe2, 16a) is a doubly bonded dimer that can be detected and characterized in solution . The dimerization of dimethylstannylene affords a species exhibiting λmax = 465 nm, which is assigned to this compound .
- Formation of Butadiene: Photolysis of this compound results in the formation of 2,3-dimethyl-1,3-butadiene as the major product .
Mechanism of Action
The mechanism of action of tetramethyldistannene involves its reactivity with various chemical species. The tin-tin double bond (Sn=Sn) is a key feature that influences its chemical behavior. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Dimethylstannylene (SnMe2): A related compound with a single tin-tin bond.
Tetramethyldisilene (Si2Me4): An analogous silicon compound with a Si=Si double bond.
Tetramethyldigermene (Ge2Me4): A germanium analogue with a Ge=Ge double bond.
Uniqueness: Tetramethyldistannene is unique due to its tin-tin double bond, which imparts distinct reactivity and stability compared to its silicon and germanium analogues.
Properties
CAS No. |
117488-69-4 |
---|---|
Molecular Formula |
C4H12Sn2 |
Molecular Weight |
297.56 g/mol |
IUPAC Name |
dimethylstannanylidene(dimethyl)tin |
InChI |
InChI=1S/4CH3.2Sn/h4*1H3;; |
InChI Key |
YWMMBLROIUSLBV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](=[Sn](C)C)C |
Origin of Product |
United States |
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